molecular formula C10H22O3 B13893689 5-(5-Hydroxypentoxy)pentan-1-ol CAS No. 14774-42-6

5-(5-Hydroxypentoxy)pentan-1-ol

Cat. No.: B13893689
CAS No.: 14774-42-6
M. Wt: 190.28 g/mol
InChI Key: LUUGAJBKZCJNFR-UHFFFAOYSA-N
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Description

5-(5-Hydroxypentoxy)pentan-1-ol is a diol with a pentanol backbone substituted at the fifth carbon by a hydroxypentoxy group.

Properties

CAS No.

14774-42-6

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

5-(5-hydroxypentoxy)pentan-1-ol

InChI

InChI=1S/C10H22O3/c11-7-3-1-5-9-13-10-6-2-4-8-12/h11-12H,1-10H2

InChI Key

LUUGAJBKZCJNFR-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CCOCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Hydroxypentoxy)pentan-1-ol typically involves the reaction of 1,5-pentanediol with an appropriate alkylating agent under controlled conditions. One common method is the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. This process does not require a catalyst for the esterification step, simplifying the separation and purification stages .

Industrial Production Methods

Industrial production of 5-(5-Hydroxypentoxy)pentan-1-ol can be achieved through a one-pot production method from sustainable sources such as furfural. This method involves the use of tailored hydrotalcite-based catalysts to maximize the yield of 1,5-pentanediol under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxypentoxy)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

5-(5-Hydroxypentoxy)pentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Hydroxypentoxy)pentan-1-ol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, influencing the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in biochemical or industrial processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pentan-1-ol Derivatives
Compound Name Substituent at C5 Key Functional Groups Reference
5-(Benzyloxy)pentan-1-ol Benzyloxy Ether, primary alcohol
5-(3,4-Methylenedioxyphenyl)pentan-1-ol 3,4-Methylenedioxyphenyl Aromatic ether, alcohol
5-(4-Phenylpiperazin-1-yl)pentan-1-ol Piperazine-linked phenyl Tertiary amine, alcohol
5-(Nonyloxy)pentan-1-ol Nonyloxy Long-chain ether, alcohol
5-(Pyrrolidin-1-yl)pentan-1-ol Pyrrolidine Cyclic amine, alcohol
Ethyl 5-(benzyloxy)pentanoate Benzyloxy-ester Ester, ether

Key Observations :

  • Ether vs. Ester Linkages: Ether-linked derivatives (e.g., 5-(benzyloxy)pentan-1-ol) exhibit higher thermal stability than ester derivatives like ethyl 5-(benzyloxy)pentanoate, which are prone to hydrolysis .
  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzyloxy or methylenedioxyphenyl) increase lipophilicity, as evidenced by NMR shifts in aromatic protons (δ ~7 ppm) . In contrast, aliphatic chains (e.g., nonyloxy) enhance hydrophobicity but reduce polarity .
  • Heterocyclic Modifications : Piperazine or pyrrolidine substituents introduce basic nitrogen atoms, altering solubility and enabling salt formation, as seen in 5-(4-phenylpiperazin-1-yl)pentan-1-ol .

Physical and Spectral Properties

Table 2: NMR Data for Selected Compounds
Compound Name $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) Reference
5-(Benzyloxy)pentan-1-ol 7.30–7.17 (m, 5H, aromatic) 128–137 (aromatic carbons)
5-(Nonyloxy)pentan-1-ol 0.87 (t, $ J = 6.7 \, \text{Hz} $) 14.0 (CH$ _3 $), 62.3 (C-1')
5-(4-Phenylpiperazin-1-yl)pentan-1-ol 1.53–1.62 (m, 8H, aliphatic) 62.3 (C-1), 70.9 (C-5)

Key Observations :

  • Hydrogen Bonding: The diol structure of 5-(5-Hydroxypentoxy)pentan-1-ol likely results in broad hydroxyl proton signals (~1–5 ppm) and downfield-shifted carbons, contrasting with mono-alcohol analogs .
  • Steric Effects: Bulky substituents (e.g., nonyloxy) split aliphatic proton signals into multiplets (δ 1.26–1.62 ppm) due to restricted rotation .

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